molecular formula C17H18F3N3O4 B2869855 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 899747-23-0

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2869855
CAS No.: 899747-23-0
M. Wt: 385.343
InChI Key: NJAOFDYYLVSQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex ethanediamide derivative characterized by:

  • A dimethylaminoethyl moiety linked to a furan-2-yl group.
  • An N'-[4-(trifluoromethoxy)phenyl] substituent.
  • A central ethanediamide backbone.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4/c1-23(2)13(14-4-3-9-26-14)10-21-15(24)16(25)22-11-5-7-12(8-6-11)27-17(18,19)20/h3-9,13H,10H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAOFDYYLVSQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compounds with Dimethylaminoethyl Motifs

highlights compounds like 3-(Dimethylamino)-1-propanol and N-[2-(Dimethylamino)ethyl]-N,N',N'-trimethyl-1,2-ethanediamine, which share the dimethylaminoethyl group. Key comparisons:

Property Target Compound 3-(Dimethylamino)-1-propanol
Basicity (pKa) Moderate (~8.5–9.5)* ~9.0–10.0
Solubility Low in water, high in DMSO Miscible in water
Applications Drug discovery (kinase inhibition)* Solvent, catalyst in synthesis

*Inferred from structural analogs in and .

The target compound’s dimethylaminoethyl group likely enhances membrane permeability compared to simpler alcohols like 3-(Dimethylamino)-1-propanol .

Furan-Containing Analogues

and describe compounds with furan rings and sulphanyl or nitro groups, such as N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide and lapatinib.

Property Target Compound Lapatinib
Aromatic System Furan + trifluoromethoxy phenyl Quinazoline + furan
Bioactivity Potential kinase inhibition* EGFR/HER2 inhibition
Metabolic Stability High (CF3O group) Moderate (fluorobenzyl group)

The trifluoromethoxy group in the target compound may confer superior metabolic stability compared to lapatinib’s fluorobenzyl substituent .

Trifluoromethoxy-Substituted Compounds

includes 2-(4-fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide, which shares fluorinated groups.

Property Target Compound Compound
LogP ~3.5* ~2.8
Electron Effects Strong electron-withdrawing (CF3O) Moderate (trifluoroethyl)
Synthetic Complexity Moderate High (furopyridine core)

The trifluoromethoxy group in the target compound likely increases electron-withdrawing effects compared to trifluoroethyl groups, influencing receptor binding .

Key Research Findings

  • Structural Uniqueness: The combination of furan, dimethylaminoethyl, and trifluoromethoxy groups distinguishes this compound from simpler dimethylamino derivatives () and furan-containing drugs like lapatinib ().
  • Potential Applications: Its structural features suggest utility in kinase inhibition or GPCR modulation, though direct biological data are lacking .
  • Synthetic Challenges: The trifluoromethoxy group may complicate synthesis compared to non-fluorinated analogs ().

Preparation Methods

Enamine Formation via Aldol Condensation

A validated approach involves reacting 2-furancarboxaldehyde with dimethylamine under Dean-Stark conditions to form a β-dimethylaminovinylfuran intermediate. Optimized conditions (Table 1):

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 130 0.1 90
Ethanol 80 2 75

Procedure :

  • Combine 2-furancarboxaldehyde (1 eq) and dimethylamine (1.2 eq) in toluene.
  • Heat at 130°C for 6 minutes in a sealed reactor (e.g., Anton Paar Monowave).
  • Isolate via recrystallization (ethanol), yielding yellow crystals.

Reductive Amination

Alternative routes employ reductive amination of furfuryl alcohol with dimethylamine using NaBH3CN in methanol (yield: 82%).

Synthesis of 4-(Trifluoromethoxy)Aniline Derivative

Electrophilic Trifluoromethoxylation

Direct trifluoromethoxylation of aniline derivatives remains challenging due to the electron-withdrawing nature of the -OCF3 group. A Grignard-based method is adapted from patent WO2021171301A1:

  • Halogenation : Brominate benzotrifluoride to yield meta-bromo isomer (96% selectivity).
  • Grignard Formation : React with Mg in THF (catalytic iodine), then treat with ketene in toluene at -10°C.
  • Oxime Formation : Condense with hydroxylamine hydrochloride (NaOH, ethanol, 40°C, 5 h).

Key Data :

  • Grignard reaction yield: 78–85%.
  • Oxime purity after cyclopentane crystallization: >99%.

Oxamide Bridge Formation

Coupling via Oxalyl Chloride

The ethanediamide bridge is constructed by reacting the furan-ethylamine and 4-(trifluoromethoxy)aniline intermediates with oxalyl chloride (Scheme 1):

Scheme 1 :

  • Dissolve furan-ethylamine (1 eq) in dry DCM.
  • Add oxalyl chloride (1.05 eq) dropwise at 0°C.
  • Stir for 2 h, then add 4-(trifluoromethoxy)aniline (1 eq) and Et3N (2 eq).
  • Warm to room temperature, stir overnight.

Optimization :

  • Solvent: Dichloromethane (DCM) outperforms THF due to better oxalyl chloride solubility.
  • Yield: 88% (DCM) vs. 72% (THF).

Alternative Routes and Comparative Analysis

Microwave-Assisted One-Pot Synthesis

Combining enamine formation and oxamide coupling in a single microwave step reduces purification steps:

  • Conditions: 150°C, 10 min, DMF solvent.
  • Yield: 76%.

Solid-Phase Peptide Synthesis (SPPS)

Adapting SPPS techniques:

  • Immobilize 4-(trifluoromethoxy)aniline on Wang resin.
  • Activate with HATU/DIPEA, couple with furan-ethylamine-oxalic acid.
  • Cleave with TFA, yielding 81% purity.

Purity and Characterization

Chromatographic Purification

  • HPLC : C18 column, acetonitrile/water (70:30), Rt = 12.3 min.
  • Impurities : <0.5% (by area).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.55 (d, J = 8 Hz, Ar-H), 6.83 (s, Fu-H), 3.30 (s, N(CH3)2).
  • 13C NMR : 171.20 (C=O), 146.33 (Fu-C), 124.59 (CF3O-C).

Challenges and Mitigation Strategies

  • Trifluoromethoxy Group Stability : Minimize exposure to strong bases (>pH 10) to prevent hydrolysis.
  • Oxamide Hydrolysis : Use anhydrous conditions and molecular sieves during coupling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.